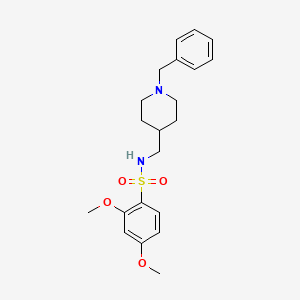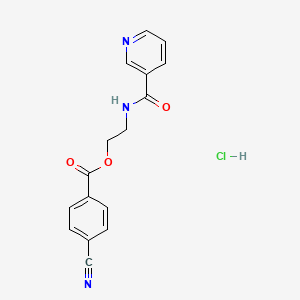
2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride is a compound that has been involved in various synthesis and characterization studies. For instance, nicotinamides, which are related to the compound , have been recognized for their wide range of applications, including antimicrobial agents and inhibitors of biological processes. Structural modifications of nicotinamides, like the introduction of a thiadiazole ring, have been explored to enhance their biological activities. These modifications are crucial for understanding their biological activity and potential applications in pharmaceuticals. The structural characterization of such modified nicotinamides has been conducted using techniques like X-ray crystallography, NMR, UV-Visible, and IR spectroscopies, providing insights into their chemical connectivity and potential biological interactions (Burnett, Johnston, & Green, 2015).
Co-crystal Formation and Pharmaceutical Applications
Co-crystal formation involving nicotinamide, a component related to 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride, has been investigated to improve the properties of pharmaceutical compounds. For example, co-crystals of 2-chloro-4-nitrobenzoic acid with nicotinamide have been prepared to enhance the thermal stability and possibly the bioavailability of the pharmaceutical compound. The study of such co-crystals provides valuable information on the intermolecular interactions and the potential for developing more effective drug formulations (Lemmerer, Esterhuysen, & Bernstein, 2010).
Antifungal and Antitumor Activities
Compounds structurally related to 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride have been explored for their biological activities, including antifungal and antitumor effects. For instance, derivatives of nicotinamide have been synthesized and shown to exhibit significant antifungal activity against various fungal strains, highlighting their potential as agricultural fungicides or antifungal pharmaceutical agents. Additionally, copper complexes with nicotinamide derivatives have demonstrated antitumor activities, suggesting their potential application in cancer therapy (Li et al., 1999).
Environmental and Analytical Chemistry
Studies have also focused on the environmental presence and analytical detection of parabens, compounds structurally similar to 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride. These studies aim to understand the environmental fate, behavior, and potential health impacts of such compounds, contributing to the field of environmental chemistry and toxicology. Analytical methods have been developed for the sensitive detection of parabens and related compounds in various matrices, including human milk, to assess human exposure and potential health risks (Ye et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 4-cyanobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3.ClH/c17-10-12-3-5-13(6-4-12)16(21)22-9-8-19-15(20)14-2-1-7-18-11-14;/h1-7,11H,8-9H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNCMGJYRYBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


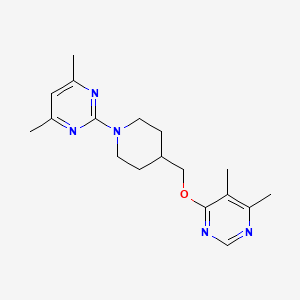
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2853911.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)
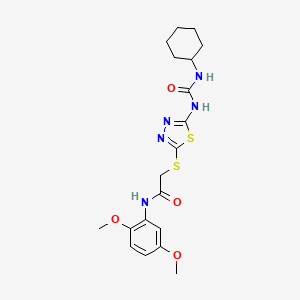
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)
![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)
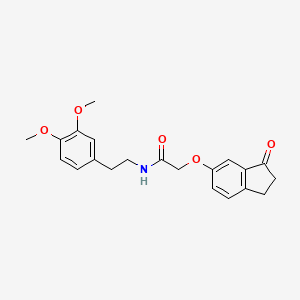
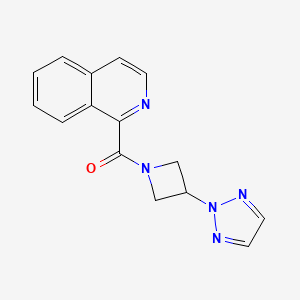
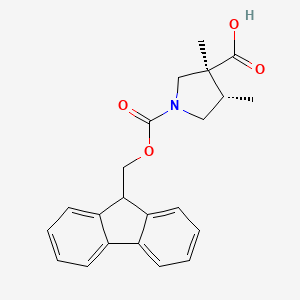
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)
